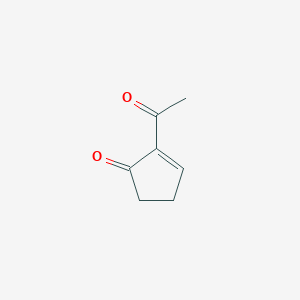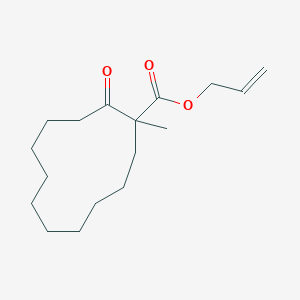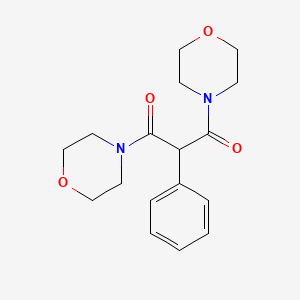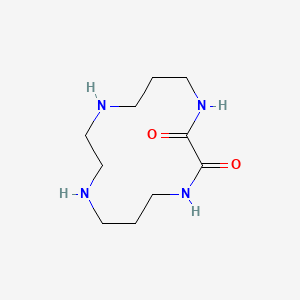
(3R,4S)-3,4-Dipropyl-1,2-dioxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3,4-Dipropyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dipropyl-1,2-dioxetane typically involves the reaction of appropriate alkenes with peroxy acids. The process is stereospecific, ensuring the correct configuration of the product. Common reagents include meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid .
Industrial Production Methods
The stability and reactivity of these reagents make them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3,4-Dipropyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the dioxetane ring into more stable structures.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be employed
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3R,4S)-3,4-Dipropyl-1,2-dioxetane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (3R,4S)-3,4-Dipropyl-1,2-dioxetane involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-2,3-Dipropyl-1,2-dioxetane
- (2S,3S)-2,3-Dipropyl-1,2-dioxetane
- (3R,4R)-3,4-Dipropyl-1,2-dioxetane
Uniqueness
(3R,4S)-3,4-Dipropyl-1,2-dioxetane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereochemistry can lead to different reaction pathways and products compared to its isomers .
Propriétés
Numéro CAS |
83929-09-3 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(3S,4R)-3,4-dipropyldioxetane |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-8(6-4-2)10-9-7/h7-8H,3-6H2,1-2H3/t7-,8+ |
Clé InChI |
MPTCXCHFVQCTFK-OCAPTIKFSA-N |
SMILES isomérique |
CCC[C@@H]1[C@@H](OO1)CCC |
SMILES canonique |
CCCC1C(OO1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


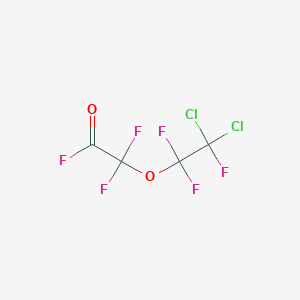
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
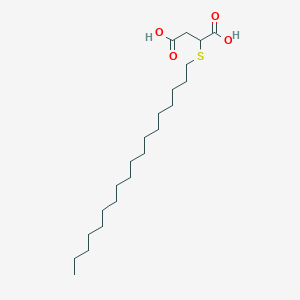
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
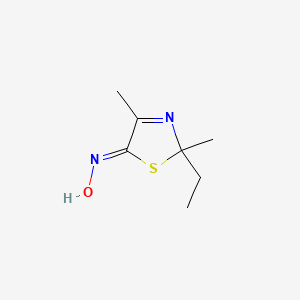
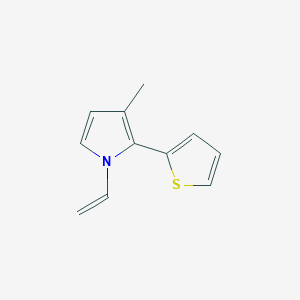
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
